molecular formula C8H15NO3 B11912998 Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Cat. No.: B11912998
M. Wt: 173.21 g/mol
InChI Key: IRWFXTDLXKDEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-methylpropanoate with sodium azide, followed by the reduction of the resulting azido compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triphenylphosphine. The process can be summarized as follows:

    Formation of Azido Compound: Ethyl 2-bromo-3-methylpropanoate reacts with sodium azide in DMF to form ethyl 2-azido-3-methylpropanoate.

    Reduction: The azido compound is then reduced using triphenylphosphine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.

    Substitution Reactions: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide.

Scientific Research Applications

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable adducts. This property is particularly useful in medicinal chemistry, where it can be used to modify biomolecules and enhance their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxy-3-methylaziridine-2-carboxamide: Similar in structure but with an amide group instead of an ester.

    Methyl 2-ethoxy-3-methylaziridine-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-ethoxy-3-phenylaziridine-2-carboxylate: Similar but with a phenyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both ethoxy and methyl groups, along with the aziridine ring, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-4-11-7(10)8(12-5-2)6(3)9-8/h6,9H,4-5H2,1-3H3

InChI Key

IRWFXTDLXKDEFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.